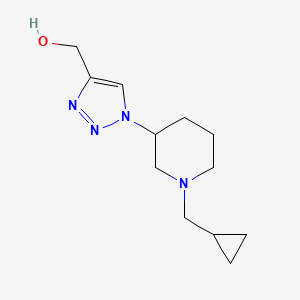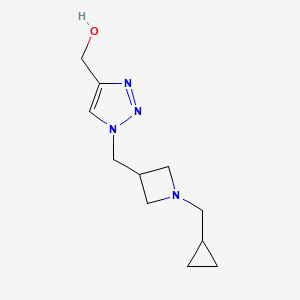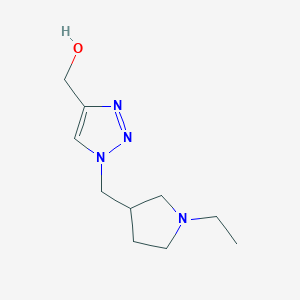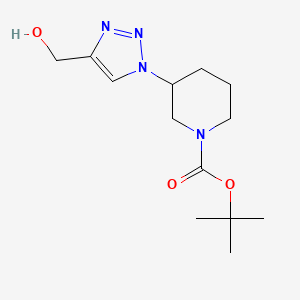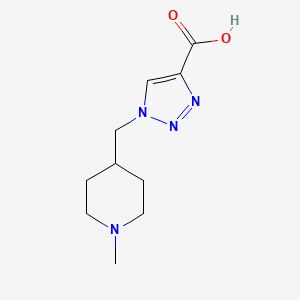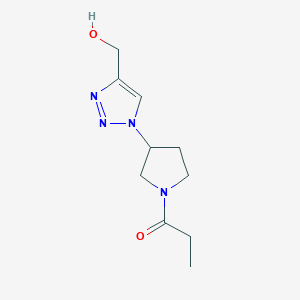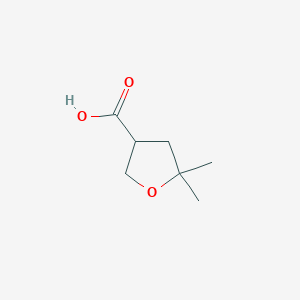
5,5-Dimethyltetrahydrofuran-3-carboxylic acid
Vue d'ensemble
Description
5,5-Dimethyltetrahydrofuran-3-carboxylic acid is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 .
Molecular Structure Analysis
The molecular structure of 5,5-Dimethyltetrahydrofuran-3-carboxylic acid consists of 7 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .Applications De Recherche Scientifique
Biomass Conversion and Sustainable Material Production
5,5-Dimethyltetrahydrofuran-3-carboxylic acid derivatives, such as 2,5-dimethyltetrahydrofuran, are vital in converting plant biomass into furan derivatives. These derivatives are instrumental in synthesizing various products, including monomers, polymers, engine fuels, solvents, and pharmaceuticals, thus offering an alternative feedstock for the chemical industry. This substitution potentially reduces reliance on non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Synthesis of Bioactive Molecules
The compound plays a role in the synthesis of bioactive molecules, including bicyclic tetrahydrofuran-fused β-lactams. These lactams can be transformed into methyl cis-3-aminotetrahydrofuran-2-carboxylates, offering new avenues in drug design and pharmaceutical synthesis (Mollet, D’hooghe, & Kimpe, 2012).
Fuel and Energy Research
5,5-Dimethyltetrahydrofuran-3-carboxylic acid derivatives are investigated for their potential as alternative fuel sources. For instance, 2,5-dimethyltetrahydrofuran, a derivative, is explored as a potential gasoline substitute, showcasing the versatility of this compound in energy research (Grochowski, Yang, & Sen, 2012).
Catalyst and Chemical Reaction Research
In chemical synthesis, derivatives of 5,5-Dimethyltetrahydrofuran-3-carboxylic acid are used to understand and improve catalytic reactions. For example, research on hydrodeoxygenation of 2,5-dimethyltetrahydrofuran over bifunctional catalysts contributes significantly to the understanding of catalytic processes in chemical production (Althikrallah, Kozhevnikova, & Kozhevnikov, 2022).
Development of Novel Amino Acids
The compound is instrumental in the development of new amino acids for potential use in peptidomimetics, which have significant applications in medicinal chemistry. This includes the synthesis of novel sugar amino acids with potential for creating new peptidomimetic structures (Defant, Mancini, Torri, Malferrari, & Fabbri, 2011).
Photoreleasable Protecting Groups
The use of 5,5-dimethylphenacyl, a related derivative, as a photoreleasable protecting group for carboxylic acids has been investigated. This application is crucial in photochemistry and the development of light-sensitive materials (Klan, Zabadal, & Heger, 2000).
Safety And Hazards
Propriétés
IUPAC Name |
5,5-dimethyloxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2)3-5(4-10-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQQJHAKQFFPOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyltetrahydrofuran-3-carboxylic acid | |
CAS RN |
2513-02-2 | |
| Record name | 5,5-dimethyloxolane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



